molecular formula C22H48NO5P B14079650 morpholine;octadecyl dihydrogen phosphate CAS No. 65151-79-3

morpholine;octadecyl dihydrogen phosphate

Cat. No.: B14079650
CAS No.: 65151-79-3
M. Wt: 437.6 g/mol
InChI Key: ILUZPJBIODEBLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholine;octadecyl dihydrogen phosphate is a compound formed by the combination of morpholine and octadecyl dihydrogen phosphate. Morpholine is an organic chemical compound with the chemical formula O(C₂H₄)₂NH, featuring both amine and ether functional groups . Octadecyl dihydrogen phosphate, on the other hand, is a long-chain alkyl phosphate ester. The combination of these two compounds results in a unique substance with various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholine;octadecyl dihydrogen phosphate typically involves the reaction of morpholine with octadecyl dihydrogen phosphate under controlled conditions. The reaction is usually carried out in an organic solvent, such as toluene or dichloromethane, at elevated temperatures to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Morpholine;octadecyl dihydrogen phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Morpholine;octadecyl dihydrogen phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of morpholine;octadecyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, thereby influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting cellular processes such as signal transduction and metabolism .

Comparison with Similar Compounds

Properties

CAS No.

65151-79-3

Molecular Formula

C22H48NO5P

Molecular Weight

437.6 g/mol

IUPAC Name

morpholine;octadecyl dihydrogen phosphate

InChI

InChI=1S/C18H39O4P.C4H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;1-3-6-4-2-5-1/h2-18H2,1H3,(H2,19,20,21);5H,1-4H2

InChI Key

ILUZPJBIODEBLQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOP(=O)(O)O.C1COCCN1

Related CAS

65151-80-6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.